Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-
Description
Chemical Name: Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- CAS No.: 99485-76-4 (cumyluron) Molecular Formula: C₁₇H₁₉ClN₂O Molecular Weight: 302.8 g/mol Use: Herbicide, effective against a broad spectrum of weeds .
This compound features a urea backbone substituted with a 2-chlorophenylmethyl group and a 4-methylphenyl group. The ortho-chlorine on the benzyl moiety and the para-methyl group on the phenyl ring contribute to its steric and electronic properties, influencing its herbicidal activity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-6-8-13(9-7-11)18-15(19)17-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJWEQGHQGALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352486 | |
| Record name | Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138111-35-0 | |
| Record name | Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)- typically involves the reaction of 2-chlorobenzylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of Urea, N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)- may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Urea, N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Urea, N-[(2-chlorophenyl)methyl]-N’-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological activity and physicochemical properties of urea derivatives are highly dependent on substituent groups. Below is a comparative analysis:
Key Observations :
- Chlorine Position : Cumyluron’s 2-chlorophenyl group contrasts with MPCU’s 4-chlorophenyl, affecting steric interactions. Ortho-substitution in cumyluron may hinder enzyme binding compared to para-substituted analogs .
- Functional Groups : MPCU’s sulfonyl group enhances mitochondrial targeting via pH-dependent accumulation, unlike cumyluron’s benzyl group, which likely disrupts plant cell processes .
Physicochemical Properties
- Lipophilicity: Cumyluron’s logP (estimated ~3.5) is higher than MPCU (~2.8) due to the nonpolar benzyl group, favoring herbicidal action through cuticle penetration .
- Molecular Weight : Heavier compounds (e.g., C₁₃H₉Cl₄N₂O at 350.8 g/mol ) may exhibit reduced mobility in biological systems compared to cumyluron.
- Solubility : MPCU’s sulfonyl group improves water solubility, aiding cellular uptake in cancer therapy, whereas cumyluron’s hydrophobicity suits foliar application .
Biological Activity
Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-, a substituted urea compound, has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- is characterized by a urea moiety substituted with a 2-chlorophenylmethyl group and a 4-methylphenyl group.
- Molecular Formula : CHClNO.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The urea moiety serves as a hydrogen bond donor, facilitating interactions with proteins and enzymes. This allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects such as:
- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : It has shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Anticancer Activity
Research has indicated that urea derivatives can exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as T24 bladder cancer cells. One study reported that a structurally similar compound induced apoptosis at low concentrations (≤7.5 μM) while higher concentrations triggered necroptotic cell death through the activation of specific signaling pathways (RIPK1/RIPK3/MLKL) .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- is limited .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in T24 cells | |
| Antimicrobial | Potential inhibitory effects on bacteria |
Case Study: Anticancer Mechanism
A study focusing on a related urea derivative demonstrated that it could significantly inhibit the proliferation of T24 bladder cancer cells. The mechanism involved ROS generation leading to mitochondrial membrane potential loss and subsequent cell death . This highlights the potential for similar mechanisms in Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
